molecular formula C22H16N2O4S B2442225 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681167-55-5

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2442225
CAS No.: 681167-55-5
M. Wt: 404.44
InChI Key: YBTYYMMJJMOTHB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H16N2O4S and its molecular weight is 404.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c25-16-11-13(9-10-14(16)22-24-15-5-1-4-8-20(15)29-22)23-21(26)19-12-27-17-6-2-3-7-18(17)28-19/h1-11,19,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTYYMMJJMOTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly its inhibitory effects on acetylcholinesterase (AChE) and its interactions with serotonin receptors, which are crucial for therapeutic applications in neurodegenerative diseases and depression.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a 3-hydroxyphenyl group and a dihydrobenzo[b][1,4]dioxine structure. This unique configuration is thought to contribute to its biological activity.

Acetylcholinesterase Inhibition

Research has demonstrated that compounds containing the benzo[d]thiazole structure exhibit significant AChE inhibitory activity. A study synthesized a series of derivatives based on 4-(benzo[d]thiazole-2-yl) phenols and evaluated their AChE inhibition through in vitro assays. Among these, one compound showed an IC50 value of 2.7 µM, indicating strong potential as an AChE inhibitor, which is particularly relevant for Alzheimer's disease treatment .

Table 1: AChE Inhibition Data

CompoundIC50 (µM)Reference
3i2.7
3a5.1
3b10.0

Serotonin Receptor Affinity

In another study focusing on benzoxazole/benzothiazole derivatives, compounds were evaluated for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). The results indicated that certain derivatives exhibited high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A), suggesting antidepressant-like effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

Table 2: Serotonin Receptor Binding Affinities

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
8g170.71
8h250.95

The mechanism by which this compound exerts its effects appears to involve complex interactions at the molecular level:

  • AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
  • Serotonergic Activity : Its interaction with serotonin receptors may modulate mood and anxiety-related pathways, contributing to its antidepressant properties.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease : The ability to inhibit AChE positions this compound as a candidate for Alzheimer's treatment, where enhancing acetylcholine levels can mitigate cognitive decline.
  • Depression : The demonstrated affinity for serotonin receptors suggests that it may also be beneficial in treating depressive disorders.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antioxidant Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, possess significant antioxidant properties. Studies have shown that the presence of hydroxyl groups on the aromatic ring enhances antioxidant activity, as indicated by various assays such as DPPH and FRAP tests .

CompoundDPPH (% Inhibition)DPPH IC50 (µg/mL)FRAP (µmolTE/g)
BZTidr4>90.003.27 ± 0.215506.15 ± 120.52
BZTidr254.80-1160.24 ± 17.34

Antimicrobial Properties

The compound has shown efficacy against various microbial strains, including bacteria and fungi. The thiazole moiety is particularly noted for its role in enhancing antimicrobial activities .

Antitumor Activity

Preliminary studies indicate that N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may inhibit tumor cell proliferation in vitro. Its mechanism appears to involve the modulation of specific signaling pathways associated with cancer cell survival and apoptosis .

Case Studies

Several studies have investigated the applications of this compound in detail:

  • Synthesis and Evaluation of Antioxidant Activity : A series of benzothiazole derivatives were synthesized and evaluated for their antioxidant potential, revealing a correlation between structural modifications and biological activity .
  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of several thiazole derivatives, including the target compound, demonstrating significant inhibition against pathogenic microorganisms .
  • Antitumor Potential : Research focused on the antitumor effects of benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Preparation Methods

Benzo[d]thiazole Ring Construction

The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. A representative protocol involves:

  • Reactants : 2-Aminothiophenol (1.0 equiv) and 4-nitro-3-hydroxybenzoic acid (1.1 equiv).
  • Conditions : Phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent, heated at 80°C for 6 hours.
  • Outcome : Formation of 4-nitro-3-hydroxybenzo[d]thiazole (Yield: 78%).

Key Modification :

  • Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12h) converts the nitro group to an amine, yielding 4-amino-3-hydroxybenzo[d]thiazole (Yield: 92%).

Functionalization of the Aromatic Ring

The amino group is then diazotized and coupled to introduce the phenylamine moiety:

  • Diazotization : 4-Amino-3-hydroxybenzo[d]thiazole (1.0 equiv) treated with NaNO₂ (1.2 equiv) in HCl (0–5°C, 30 min).
  • Coupling : Reaction with phenol (1.5 equiv) in alkaline medium (pH 9–10) yields 4-(benzo[d]thiazol-2-yl)-3-hydroxyphenylamine (Yield: 65%).

Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbonyl Chloride

Benzodioxane Core Formation

1,4-Benzodioxane is synthesized via nucleophilic aromatic substitution:

  • Reactants : Catechol (1.0 equiv) and 1,2-dibromoethane (1.1 equiv).
  • Conditions : K₂CO₃ (2.0 equiv) in dimethylformamide (DMF), 120°C, 8h (Yield: 85%).

Carboxylic Acid Activation

  • Oxidation : The methylene group adjacent to the dioxane oxygen is oxidized using KMnO₄ in acidic medium (H₂SO₄, 60°C, 4h) to yield 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (Yield: 70%).
  • Chlorination : Treatment with thionyl chloride (SOCl₂, 2.0 equiv) under reflux (4h) generates the acyl chloride (Yield: 95%).

Amide Bond Formation

Schotten-Baumann Reaction

  • Reactants : 4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenylamine (1.0 equiv) and 2,3-dihydrobenzo[b]dioxine-2-carbonyl chloride (1.2 equiv).
  • Conditions : Aqueous NaOH (10%), dichloromethane (DCM), 0°C, 2h (Yield: 60%).

Coupling Reagent-Mediated Synthesis

Method A :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv).
  • Solvent : DMF, 25°C, 12h (Yield: 88%).

Method B :

  • Reagents : PyBOP (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
  • Solvent : Acetonitrile, 40°C, 6h (Yield: 82%).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7) → pure ethyl acetate (Purity: >98%).
  • HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), flow rate: 1.0 mL/min (Retention time: 12.3 min).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 8.45 (s, 1H, NH), 7.85–6.75 (m, 10H, aromatic), 5.15 (s, 2H, dioxane-CH₂).
  • HRMS : m/z calculated for C₂₂H₁₇N₂O₄S [M+H]⁺: 429.0912; found: 429.0915.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages
Schotten-Baumann 60% 2h Low cost, minimal reagents
EDC/HOBt-mediated 88% 12h High yield, mild conditions
PyBOP/DIPEA 82% 6h Faster reaction, scalable

Challenges and Optimization Strategies

  • Hydroxyl Group Protection : The phenolic -OH group necessitates protection (e.g., acetyl or tert-butyldimethylsilyl) during amide coupling to prevent side reactions. Deprotection is achieved using NH₃/MeOH or tetrabutylammonium fluoride (TBAF).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis of acyl chlorides.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times (e.g., amide coupling in 1h vs. 12h batch) and improve heat management.
  • Green Chemistry : Electrochemical methods (cf.) for benzo[d]thiazole synthesis reduce reliance on stoichiometric oxidants, aligning with sustainable practices.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how are intermediates purified?

  • Methodology : Multi-step organic synthesis typically involves coupling benzothiazole derivatives with dihydrobenzo[d][1,4]dioxine precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under nitrogen atmosphere, followed by reflux in polar aprotic solvents like acetonitrile or DMF. Purification employs flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures. Intermediate characterization uses 1^1H/13^{13}C NMR and HPLC (>95% purity thresholds) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • Spectroscopy : High-resolution 1^1H/13^{13}C NMR to verify aromatic protons, hydroxyl groups, and carboxamide linkages. IR spectroscopy confirms carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydroxyl (O–H, ~3200–3500 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]+^+) and fragment pattern validation.
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry (±0.3% tolerance) .

Q. How is the compound screened for preliminary biological activity?

  • Methodology : Antimicrobial activity is assessed using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are determined at 18–24 hours. Positive controls (e.g., ciprofloxacin, fluconazole) and solvent blanks ensure assay validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodology : Systematic substitution of the benzothiazole core (e.g., halogenation, methoxy groups) or dihydrodioxine moiety (e.g., nitro, amino groups) is performed. Biological testing reveals trends:

  • Electron-withdrawing groups (e.g., –NO2_2) on the benzothiazole enhance antimicrobial activity (MIC reduction by 30–50% in analogs) .
  • Hydroxyl group methylation reduces solubility but increases metabolic stability .

Q. What computational strategies predict binding modes and target interactions?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN) identifies key interactions:

  • Hydrogen bonding between the carboxamide and Arg136.
  • π-π stacking of benzothiazole with Tyr122.
  • MD simulations (AMBER, GROMACS) validate stability over 100 ns trajectories .

Q. How are contradictions in biological activity data resolved (e.g., inconsistent MIC values)?

  • Methodology :

  • Replicate Assays : Triplicate testing under standardized conditions (pH 7.4, 37°C).
  • Purity Verification : HPLC re-analysis to exclude degradation products.
  • Orthogonal Assays : Time-kill kinetics or biofilm inhibition studies to confirm static vs. cidal effects .

Q. What protocols assess compound stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubation in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitored via HPLC.
  • Thermal Degradation : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points.
  • Light Sensitivity : ICH Q1B photostability testing (1.2 million lux-hours) .

Q. How is selectivity against mammalian cells evaluated to prioritize lead candidates?

  • Methodology : Cytotoxicity assays (MTT or resazurin-based) on HEK-293 or HepG2 cells. Selectivity Index (SI) = IC50_{50}(mammalian)/MIC. SI >10 indicates low off-target toxicity. Mitochondrial membrane potential (JC-1 staining) and apoptosis markers (caspase-3/7) further validate safety .

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